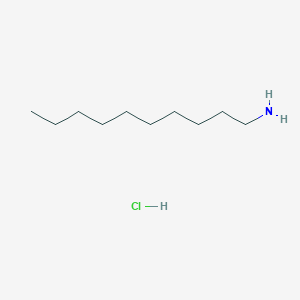

1-Decanamine, hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

decylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKNCYHVESPYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-09-9 | |

| Record name | 1-Decanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of Decylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylammonium chloride (DAC) is a primary alkylammonium salt that belongs to the class of cationic surfactants. Its amphiphilic nature, consisting of a ten-carbon alkyl chain (decyl group) and a hydrophilic ammonium chloride head group, imparts surface-active properties that are of interest in various scientific and industrial applications, including as a potential component in drug delivery systems and as a biocide. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of decylammonium chloride, with a focus on its interaction with biological membranes.

Molecular Structure

The molecular structure of decylammonium chloride consists of a decylammonium cation ([CH₃(CH₂)₉NH₃]⁺) and a chloride anion (Cl⁻). The cation features a long, hydrophobic tail of ten carbon atoms and a positively charged ammonium head group. This structure is responsible for its amphiphilic character and its ability to self-assemble in solution.

Cation-Anion Interaction: The primary interaction between the decylammonium cation and the chloride anion is electrostatic. In the solid state and in solution, the chloride anion is associated with the positively charged ammonium group. In aqueous solutions, water molecules can mediate the interaction between the cation and anion, forming "solvent-shared ion pairs"[1].

Crystalline Structure: X-ray diffraction studies have revealed that decylammonium chloride crystallizes in a monoclinic system with the space group P2₁.[2] The crystal packing is characterized by bilayers of interdigitated or non-interdigitated alkyl chains, with the polar ammonium head groups forming hydrogen bonds with the chloride ions.

A study on the room temperature phase of n-decylammonium chloride confirmed its monoclinic crystal system.[3] The unit cell parameters have been reported as a = 5.700(3) Å, b = 7.173(1) Å, and c = 15.507(2) Å, with a β angle of 91.23(3)°.[2]

Physicochemical Properties

| Property | Value | Reference/Comment |

| Chemical Formula | C₁₀H₂₄ClN | [4][5] |

| Molecular Weight | 193.76 g/mol | Calculated |

| Melting Point | Not definitively available. Decylammonium chloride exhibits multiple solid-solid phase transitions before melting.[6] | A study on the thermal behavior of DAC indicates phase transitions at 318 K (44.85 °C) and 323 K (49.85 °C), with melting starting at 458 K (184.85 °C)[1]. |

| Boiling Point | Not available | Alkylammonium halides typically decompose at high temperatures. |

| Solubility | Water: 550 mg/L at 25°C | [5] |

| Organic Solvents: Soluble in ethanol. | [3] General solubility for similar compounds suggests solubility in other polar organic solvents. | |

| Critical Micelle Concentration (CMC) | 0.012 M at 25°C (for dodecylammonium chloride) | This value for a close homolog suggests a similar CMC for decylammonium chloride. |

Experimental Protocols

Synthesis of Decylammonium Chloride

Materials:

-

Decylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or another suitable non-polar solvent for precipitation)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve a known amount of decylamine in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

The product, decylammonium chloride, can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

For further purification, the crude product can be recrystallized from a solvent such as ethanol.[3]

-

Dry the purified crystals under vacuum.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of decylammonium chloride is expected to show characteristic signals for the alkyl chain protons and the ammonium protons. The protons of the methyl group at the end of the alkyl chain would appear as a triplet at the most upfield region. The methylene groups along the chain would appear as multiplets, and the methylene group adjacent to the ammonium group would be deshielded and appear further downfield. The ammonium protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the decyl chain.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the decylammonium cation. Under electrospray ionization (ESI) in positive ion mode, the spectrum would show a peak corresponding to the decylammonium cation [CH₃(CH₂)₉NH₃]⁺ at m/z = 158.2.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of decylammonium chloride. Based on methods for similar compounds, a C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[2][7] Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Biological Interactions and Mechanism of Action

Decylammonium chloride, as a cationic surfactant, is expected to interact with biological membranes. The primary mechanism of action of such surfactants involves the disruption of the cell membrane's integrity.

Interaction with Lipid Bilayers: The positively charged ammonium head group of DAC interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The hydrophobic decyl tail can then insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased membrane fluidity and permeability.[8] This can result in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[8]

While specific signaling pathways modulated by decylammonium chloride have not been extensively documented, its primary biological effect is considered to be this non-specific disruption of membrane structure and function.

Visualizations

General Mechanism of Membrane Disruption by a Cationic Surfactant

Caption: Generalized workflow of cell membrane disruption by decylammonium chloride.

Conclusion

Decylammonium chloride is a primary cationic surfactant with a well-defined molecular structure. While some of its physicochemical properties, such as its crystal structure and thermal behavior, have been characterized, a complete dataset, particularly regarding its melting point, boiling point, and detailed analytical protocols, remains to be fully elucidated. Its primary biological activity is attributed to the disruption of cell membrane integrity, a characteristic feature of many cationic surfactants. Further research is warranted to fully explore its potential applications, especially in the fields of drug delivery and antimicrobial development.

References

- 1. Thermal and structural properties of ethylammonium chloride and its mixture with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Didecyldimethylammonium chloride | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Decylammonium chloride | C10H24ClN | CID 24181152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Didecyl dimethyl ammonium chloride | CAS#:7173-51-5 | Chemsrc [chemsrc.com]

- 7. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]

- 8. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to 1-Decanamine, Hydrochloride (CAS No. 143-09-9) for Researchers and Drug Development Professionals

An authoritative guide to the physicochemical properties, biological activities, and experimental applications of 1-Decanamine, hydrochloride, tailored for the scientific community.

Introduction

This compound, also known as decylamine hydrochloride, is a cationic surfactant with the chemical formula C₁₀H₂₄ClN.[1][2] Its amphiphilic nature, consisting of a ten-carbon hydrophobic tail and a hydrophilic amine headgroup, underpins its diverse applications in research and industry. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes and methodologies relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 143-09-9 | [1][2] |

| Molecular Formula | C₁₀H₂₄ClN | [1][2] |

| Molecular Weight | 193.76 g/mol | [1] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >168 °C (decomposition) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| Critical Micelle Concentration (CMC) of Decylamine (free base) | 9.5 x 10⁻⁴ M (nonprotonated) to 2.7 x 10⁻³ M (75% protonated) | [3] |

Biological Activity and Mechanism of Action

This compound exhibits notable biological activity, primarily as an antimicrobial agent. Its mechanism of action is largely attributed to its cationic surfactant properties, which facilitate interaction with and disruption of microbial cell membranes.

Antimicrobial Activity

As a cationic surfactant, this compound is drawn to the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction leads to the insertion of its hydrophobic tail into the lipid bilayer, disrupting the membrane's structural integrity. This disruption can result in:

-

Increased Membrane Permeability: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.

-

Membrane Depolarization: The influx of the positively charged amine headgroup can disrupt the electrochemical gradient across the bacterial membrane, a critical component of cellular energy production and transport.

Cytotoxicity in Mammalian Cells

The membrane-disrupting properties of this compound also contribute to its cytotoxicity in mammalian cells at higher concentrations. The interaction with the plasma membrane can lead to loss of integrity and initiate programmed cell death (apoptosis). Key events in this process may include:

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential is a critical early event in apoptosis.

-

Caspase Activation: This can trigger a cascade of cysteine-aspartic proteases (caspases), such as caspase-3, which are key executioners of apoptosis.

-

PARP Cleavage: Activated caspase-3 can cleave Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to a hallmark fragment of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Assessment of Antimicrobial Activity (MIC Determination)

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

-

Incubation: Add the bacterial inoculum to each well containing the different concentrations of the compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Evaluation of Bacterial Membrane Depolarization

Protocol: DiSC₃(5) Assay

-

Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).[5]

-

Dye Loading: Add the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to the bacterial suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.[5]

-

Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Treatment: Add this compound at the desired concentration to the cell suspension.

-

Data Acquisition: Continuously record the fluorescence intensity over time. Depolarization of the membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence. A positive control for depolarization, such as the ionophore valinomycin, should be used.

Assessment of Cytotoxicity in Mammalian Cells

Protocol: Induction of Apoptosis and Western Blot Analysis

-

Cell Culture and Treatment: Plate mammalian cells (e.g., HeLa or Jurkat cells) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

Cationic Surfactant in Formulations

Its surfactant properties are utilized in the preparation of lyotropic liquid crystals, which can serve as novel drug delivery systems.[1][6] These ordered phases can encapsulate both hydrophilic and lipophilic drug molecules, potentially offering controlled release and improved bioavailability.

Preparation of Nanoparticles and Liposomes

As a cationic lipid, this compound can be incorporated into the formulation of nanoparticles and liposomes. These nanocarriers can be designed for targeted drug delivery, leveraging the positive charge to interact with negatively charged cell surfaces.

Experimental Workflow: Preparation of Liposomes by Thin-Film Hydration

Caption: Workflow for liposome preparation.

Signaling Pathways and Logical Relationships

The biological effects of this compound can be conceptualized through the following signaling pathways.

Antimicrobial Mechanism of Action

Caption: Antimicrobial action of 1-Decanamine, HCl.

Induction of Apoptosis in Mammalian Cells

Caption: Apoptosis induction by 1-Decanamine, HCl.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is also considered toxic to aquatic life. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile cationic surfactant with significant potential in antimicrobial research and as an excipient in drug delivery formulations. Its mechanism of action, centered on membrane disruption, provides a basis for its biological activities. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research is warranted to fully elucidate its specific antimicrobial spectrum and to optimize its use in advanced drug delivery systems.

References

- 1. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 1-Decanamine, Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-decanamine, hydrochloride (also known as decylammonium chloride) in aqueous and organic media. Understanding the solubility of this long-chain aliphatic amine salt is critical for a wide range of applications, including drug formulation, surfactant science, and materials research. This document collates available quantitative data, details relevant experimental protocols, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For an ionizable compound like this compound, its solubility is significantly influenced by the properties of the solvent, the pH of the medium, and the temperature. The molecule consists of a long, hydrophobic decyl chain and a hydrophilic ammonium chloride head group, making its solubility behavior complex and dependent on the balance between these two moieties.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not abundantly available in publicly accessible literature. There is some conflicting information regarding its aqueous solubility, with some sources citing a value that may be attributable to the free base, 1-decanamine. It is crucial to distinguish between the salt and the free base, as their solubilities can differ significantly. The hydrochloride salt is generally expected to have higher aqueous solubility than the free amine due to the ionic nature of the ammonium chloride group.

While specific quantitative data for this compound in various organic solvents is scarce, qualitative information suggests that, like its free base, it exhibits some solubility in polar organic solvents. For context, data for other amine hydrochlorides, such as dopamine hydrochloride, show solubility in ethanol at approximately 1 mg/mL and in DMSO at around 30 mg/mL. Another example, 1-adamantanamine hydrochloride, has been shown to be soluble in ethanol and other organic solvents. This suggests that this compound is likely to be soluble in polar organic solvents, though the exact values require experimental determination.

A summary of the currently available, albeit ambiguous, data is presented below for informational purposes.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 550 mg/L | This value is cited for "1-Decylamine Hydrochloride" in some sources, but other references attribute the same value to the free base, 1-decanamine. Further verification is required. |

| Organic Solvents | - | Data not available | Qualitative information suggests solubility in polar organic solvents. |

Note: The lack of consistent, verified quantitative data highlights the necessity for experimental determination of the solubility of this compound for any application requiring precise concentrations.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound and is described in OECD Guideline 105.

Shake-Flask Method (OECD Guideline 105)

This method is considered the "gold standard" for solubility measurement due to its directness and reliance on achieving a true equilibrium state.

Principle: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Detailed Methodology:

-

Preparation of Materials:

-

This compound (pure solid).

-

Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO).

-

Flasks with stoppers (e.g., glass Erlenmeyer flasks).

-

Constant temperature shaker or water bath.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material) or a centrifuge.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or a specific ion electrode).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments are often conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure the removal of all solid particles, the sample should be filtered through a membrane filter (e.g., 0.22 µm) that does not interact with the compound, or centrifuged at high speed.

-

Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

-

Data Analysis:

-

The solubility is reported as the average concentration of the solute in the saturated solution, typically in units of mg/L, g/100 mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound. This workflow can be adapted for different research and development needs.

An In-depth Technical Guide to the Physical Properties of 1-Decanamine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Decanamine, hydrochloride (CAS No: 143-09-9), with a focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require accurate physical and chemical data for this compound.

Core Physical Properties

This compound is the salt of the long-chain primary amine 1-decanamine. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

Data Summary

The quantitative physical property data for this compound is summarized in the table below. For comparative purposes, the properties of the free base, 1-Decanamine, are also included.

| Property | This compound | 1-Decanamine (Free Base) |

| Melting Point | >168 °C (decomposes) | 12-15 °C |

| Boiling Point | Decomposes before boiling | 216-218 °C |

Note: The boiling point for this compound is not applicable as the compound decomposes at elevated temperatures. The boiling point of the free base is provided for informational purposes only.

Experimental Protocols

The determination of the melting point is a critical experiment for characterizing this compound. The following is a detailed methodology for this procedure.

Melting Point Determination via the Capillary Method

The melting point of this compound, including its decomposition, is determined using the capillary melting point technique. This standard method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature at which melting and decomposition occur.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed-end capillary tubes

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube, typically to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer or temperature probe is positioned to ensure an accurate reading of the block's temperature.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed carefully through the magnifying lens.

-

-

Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded. For this compound, the temperature at which decomposition (e.g., charring, gas evolution) is observed should also be noted. The reported melting point is often a range.

Visualizations

To further elucidate the experimental workflow, the following diagram illustrates the key steps in the determination of the melting point for this compound.

Workflow for Melting Point Determination

An In-depth Technical Guide to the Synthesis of 1-Decanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-decanamine, culminating in the formation of its hydrochloride salt. The information presented is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthetic methodologies, experimental protocols, and quantitative data associated with this compound.

Introduction

1-Decanamine, also known as decylamine, is a primary alkylamine with a ten-carbon aliphatic chain. Its hydrochloride salt, 1-decanamine hydrochloride, is a more stable and crystalline form, making it suitable for various applications, including as a cationic surfactant and in the preparation of lyotropic liquid crystals.[1] This guide will focus on the most common and practical laboratory-scale synthesis routes for this compound.

Synthesis Pathways

The synthesis of 1-decanamine can be approached through several established chemical transformations. The most prevalent methods involve the reductive amination of a C10 carbonyl compound or the nucleophilic substitution of a 1-halodecane.

Reductive Amination of Decanal

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. In the case of 1-decanamine synthesis, decanal is the starting carbonyl compound, and ammonia is the amine source.

A variety of reducing agents can be employed for this transformation, with borane complexes such as ammonia borane being effective under mild conditions.[3]

Logical Relationship: Reductive Amination Pathway

References

potential mechanism of action of 1-Decanamine, hydrochloride

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Decanamine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological mechanism of action of this compound has not been extensively elucidated in publicly available literature. This document, therefore, presents a hypothesized mechanism of action based on the physicochemical properties of the molecule and experimental evidence from structurally related long-chain alkylamines. The experimental protocols and quantitative data presented are illustrative and based on methodologies used for similar compounds.

Introduction

This compound (also known as decylamine hydrochloride) is a cationic surfactant with a simple molecular structure, consisting of a ten-carbon aliphatic chain and a primary amine hydrochloride. Its amphipathic nature, with a hydrophobic decyl tail and a hydrophilic amine head, is the primary determinant of its interaction with biological systems. While its industrial applications in the formation of lyotropic liquid crystals and as a cationic surfactant are documented, its specific pharmacological mechanism of action is not well-defined. This guide explores the potential mechanisms by which this compound may exert biological effects, drawing parallels from studies on other long-chain alkylamines.

The proposed mechanisms center on its ability to interact with and disrupt cell membranes, a characteristic feature of surfactants, and potential interactions with specific cellular signaling pathways.

Potential Mechanisms of Action

The biological activity of this compound is likely multifaceted, stemming from its ability to interact with the lipid and protein components of cells. The primary hypothesized mechanisms are detailed below.

Disruption of Cell Membrane Integrity

The most probable mechanism of action of this compound is the non-specific disruption of the plasma membrane's lipid bilayer. The hydrophobic decyl chain can intercalate into the hydrophobic core of the membrane, while the cationic amine group interacts with the negatively charged phosphate head groups of phospholipids. This insertion can lead to:

-

Increased Membrane Fluidity and Permeability: The presence of 1-decanamine molecules within the lipid bilayer can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity and permeability. This can result in the leakage of ions and small molecules, disrupting cellular homeostasis.

-

Loss of Membrane Potential: The increased ion permeability can lead to the dissipation of the electrochemical gradients across the cell membrane, resulting in depolarization. This can have profound effects on cellular function, particularly in excitable cells like neurons and muscle cells.

This mechanism is consistent with the observed cytotoxicity and irritant properties of decylamine.

Induction of Apoptosis via MAPK Signaling Pathway

Beyond non-specific membrane disruption, long-chain fatty amines have been shown to induce programmed cell death, or apoptosis, through the activation of specific signaling cascades. A study on oleylamine, a long-chain fatty amine, demonstrated that it induces apoptosis in human pancreatic cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could act through a similar mechanism, which involves:

-

Activation of JNK and p38: Stress-activated protein kinases, c-Jun N-terminal kinase (JNK) and p38, are activated in response to various cellular stresses, including membrane damage. Their activation can initiate a signaling cascade leading to apoptosis.

-

Inactivation of ERK: The extracellular signal-regulated kinase (ERK) is typically involved in cell survival and proliferation. The inhibition of ERK signaling can shift the cellular balance towards apoptosis.

Inhibition of G-protein Signaling

Certain alkylamines have been found to interact with and inhibit the function of specific proteins. For instance, some quaternary ammonium compounds with long alkyl chains have been shown to inhibit histamine release from mast cells by interfering with Gi-like proteins coupled to phospholipase C. This suggests that this compound could potentially interact with and modulate the function of G-protein coupled receptors (GPCRs) or the G-proteins themselves, leading to the inhibition of specific signaling pathways.

Antimicrobial Activity

The ability of this compound to disrupt cell membranes strongly suggests that it possesses antimicrobial properties. The mechanism of antimicrobial action would be similar to that of other cationic surfactants, involving the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and cell death. This is supported by studies showing that the modification of antimicrobial peptides with decanoic acid enhances their antibacterial activity by increasing cell membrane permeability.

Quantitative Data

Table 1: Antimicrobial Activity of a Homologous Series of N-Alkyl Betaines

| Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) against S. aureus (µM) | Minimum Inhibitory Concentration (MIC) against E. coli (µM) |

| C8 | 23,000 | 12,000 |

| C10 | - | - |

| C12 | 490 | 980 |

| C14 | 120 | 250 |

| C16 | 61 | 120 |

| C18 | 120 | 250 |

| Data extrapolated from a study on N-alkyl betaines to illustrate the effect of alkyl chain length on antimicrobial activity. The activity generally increases with chain length up to a certain point. |

Table 2: Cytotoxicity of Oleylamine (a Long-Chain Fatty Amine) on Human Pancreatic Cancer Cells

| Cell Line | IC50 (µM) after 48h |

| PANC-1 | ~50 |

| MIA PaCa-2 | ~40 |

| Data from a study on oleylamine, a related long-chain fatty amine, demonstrating its cytotoxic potential. |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanisms of action of this compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa or A549) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of this compound is prepared in sterile water and serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compound is added. A control group receives medium without the compound.

-

Incubation: The plates are incubated for 24, 48, and 72 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Western Blot Analysis of MAPK Activation

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows.

Figure 1: A logical diagram illustrating the potential mechanisms of action of this compound, from its physicochemical properties to cellular outcomes.

Figure 2: A diagram of the hypothesized MAPK signaling pathway induced by this compound, leading to apoptosis.

An In-depth Technical Guide to the Spectral Data of 1-Decanamine Hydrochloride

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-decanamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected spectral characteristics and provides methodologies for their acquisition.

Introduction

1-Decanamine hydrochloride (C₁₀H₂₃N·HCl) is the salt of the primary amine 1-decanamine. The formation of the hydrochloride salt significantly alters the spectral properties of the molecule compared to its free base form, primarily due to the protonation of the amine group to form an ammonium salt (-NH₃⁺). Understanding these spectral characteristics is crucial for the identification, characterization, and quality control of this compound in various applications. This guide summarizes the key spectral data and outlines the experimental protocols for their determination.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine group to form the ammonium salt causes a significant downfield shift in the signals of adjacent protons and carbons due to the electron-withdrawing inductive effect of the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for 1-Decanamine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | broad singlet | 3H | -NH₃⁺ |

| ~3.0 | triplet | 2H | H-1 |

| ~1.7 | quintet | 2H | H-2 |

| 1.2-1.4 | multiplet | 12H | H-3 to H-8 |

| ~1.2 | multiplet | 2H | H-9 |

| 0.88 | triplet | 3H | H-10 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Decanamine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~40.5 | C-1 |

| ~31.8 | C-8 |

| ~29.4 | C-4, C-5, C-6, C-7 |

| ~26.5 | C-2 |

| ~22.6 | C-9 |

| ~14.1 | C-10 |

Note: The chemical shifts are predicted and referenced to a standard. The exact values can vary.

Infrared (IR) Spectroscopy

The IR spectrum of 1-decanamine hydrochloride is characterized by the presence of the ammonium group (-NH₃⁺).[1]

Table 3: Key IR Absorption Bands for 1-Decanamine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching vibrations of -NH₃⁺ |

| 2955-2850 | Strong | C-H stretching vibrations (asymmetric and symmetric) |

| ~1625-1560 | Medium | N-H asymmetric bending vibration |

| ~1550-1500 | Medium | N-H symmetric bending vibration |

| ~1465 | Medium | C-H bending vibration (scissoring) |

The most prominent feature is the very broad and strong absorption band in the high-frequency region, which is characteristic of a primary amine salt.[1]

Mass Spectrometry (MS)

For mass spectrometric analysis, 1-decanamine hydrochloride is typically observed as the protonated free base, 1-decanamine. The molecular weight of 1-decanamine (C₁₀H₂₃N) is 157.30 g/mol .[2]

Table 4: Mass Spectrometry Data for 1-Decanamine (as the detected ion from its hydrochloride salt)

| m/z | Ion | Notes |

| 158.19 | [M+H]⁺ | Protonated molecular ion, expected in ESI-MS. |

| 157.18 | [M]⁺ | Molecular ion, may be observed in EI-MS. |

| 30.05 | [CH₂NH₂]⁺ | Base peak in EI-MS resulting from alpha-cleavage. |

Note: 'M' refers to the neutral 1-decanamine molecule. The m/z values are for the most abundant isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of 1-decanamine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or methanol-d₄ (CD₃OD)) in a clean, dry vial. Amine hydrochlorides have better solubility in polar solvents.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Place approximately 1-2 mg of 1-decanamine hydrochloride and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation :

-

Prepare a dilute solution of 1-decanamine hydrochloride (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid like formic acid may be added to the solvent to promote protonation.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to obtain a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 Da).

-

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of 1-decanamine hydrochloride.

Caption: Workflow for the spectral analysis of 1-decanamine hydrochloride.

Conclusion

The spectral data presented in this guide provide a foundational understanding for the characterization of 1-decanamine hydrochloride. The protonation of the amine group leads to distinct and predictable features in the NMR and IR spectra. Mass spectrometry confirms the molecular weight of the parent amine. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar amine hydrochloride compounds, facilitating their unambiguous identification and analysis in a research or industrial setting.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Decanamine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 1-Decanamine, hydrochloride (CAS No: 143-09-9). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The compound is a white to off-white solid.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 143-09-9 | [1][2][3] |

| Alternate CAS (Free Base) | 2016-57-1 | [2] |

| Molecular Formula | C₁₀H₂₄ClN or C₁₀H₂₃N · HCl | [1][2] |

| Molecular Weight | 193.76 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point (Free Base) | 12-15 °C | [4] |

| Boiling Point (Free Base) | 216-218 °C | [4] |

| Density (Free Base) | 0.787 g/mL | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Hazard Identification and GHS Classification

This compound and its free base form, n-Decylamine, are classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to its corrosive nature and toxicity.[5]

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Aquatic Hazard (Acute) | Category 1 / 2 | H400/H401: Very toxic / Toxic to aquatic life |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Note: Classifications may vary slightly between suppliers and whether the data pertains to the hydrochloride salt or the free base.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Experimental Workflow for Safe Handling:

The following workflow outlines the essential steps for handling this compound in a laboratory setting.

Key Handling Precautions:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep the substance away from heat, sparks, open flames, and hot surfaces.[5]

-

Empty containers may retain product residue and should be handled as hazardous.[6]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

For optimal stability, store in a refrigerator at 2-8°C.[1]

-

Store in a corrosives area, away from incompatible materials.[5]

Incompatible Materials:

-

Acids

-

Strong oxidizing agents

-

Acid anhydrides

-

Acid chlorides

[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles; face shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin | Protective gloves (e.g., nitrile rubber), lab coat | Wear appropriate protective clothing to prevent skin exposure.[6] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if exposure limits are exceeded, if irritation occurs, or when dusts are generated.[6] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Decision Tree:

This diagram provides a logical flow for first aid measures based on the route of exposure.

Spill Response Protocol:

In the case of a spill, a systematic approach must be taken to ensure safety and proper cleanup.

Methodology for Spill Containment and Cleanup:

-

Evacuate: Evacuate non-essential personnel from the spill area. Keep people away from and upwind of the spill.[5]

-

Ventilate: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[5]

-

Containment: Prevent the spill from entering drains, surface water, or groundwater systems.[5]

-

Absorption: For liquid spills, soak up with an inert absorbent material such as sand, dry chemical, or alcohol-resistant foam.[5] For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[7]

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[5]

The following diagram illustrates the spill response workflow.

Firefighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[5]

-

Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological and Ecological Information

Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[5] However, available data indicates it is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5] It is also known to be a dermatotoxin.[8]

Ecological Profile: This substance is classified as very toxic to aquatic life, with long-lasting effects.[5] It is imperative to prevent its release into the environment. Do not allow the material to contaminate ground water systems or enter drains or surface water.[5] Local authorities should be notified if significant spillages cannot be contained.[5]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the most current SDS from your supplier before handling this chemical.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy Online CAS Number 143-09-9 - TRC - 1-Decylamine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of Decylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of decylammonium chloride, a cationic surfactant of significant interest in various scientific and pharmaceutical applications. Understanding these properties is crucial for predicting its behavior in solution, optimizing formulations, and elucidating its mechanism of action in biological systems. This document summarizes key quantitative data, details experimental protocols for their determination, and visually represents the interplay of thermodynamic parameters governing its self-assembly.

Core Thermodynamic Parameters of Micellization

The spontaneous aggregation of surfactant molecules into micelles in aqueous solution above a certain concentration, known as the critical micelle concentration (CMC), is a hallmark of their behavior. This process is governed by a delicate balance of thermodynamic forces. The primary thermodynamic parameters of micellization for decylammonium chloride (C₁₀H₂₁NH₃Cl) are presented below.

It is important to note that while experimental data for a homologous series of n-alkylammonium chlorides are available, specific comprehensive datasets for decylammonium chloride are less common in the literature. The following data is a combination of reported values for closely related compounds and calculated values based on established trends within the homologous series.

Table 1: Critical Micelle Concentration (CMC) of Decylammonium Chloride at Various Temperatures

| Temperature (K) | Critical Micelle Concentration (CMC) (mM) |

| 298.15 | 14.7[1] |

| 303.15 | Data not available |

| 308.15 | Data not available |

| 313.15 | Data not available |

| 318.15 | Data not available |

Note: The temperature dependence of the CMC for many ionic surfactants exhibits a U-shaped curve with a minimum typically observed around 303-318 K.[2][3]

Table 2: Thermodynamic Parameters of Micellization for Decylammonium Chloride at 298.15 K

| Parameter | Symbol | Value | Unit |

| Gibbs Free Energy of Micellization | ΔG°mic | -29 | kJ mol⁻¹ |

| Enthalpy of Micellization | ΔH°mic | 6.1 | kJ mol⁻¹ |

| Entropy of Micellization | ΔS°mic | 117.7 | J mol⁻¹ K⁻¹ |

| Entropy Contribution to Free Energy | TΔS°mic | 35.1 | kJ mol⁻¹ |

Values for ΔG°mic, ΔH°mic, and TΔS°mic were calculated for n-alkylammonium chlorides (CnAC) with n=10 using the following equations derived from calorimetric measurements at 298.15 K[4][5]:

The negative Gibbs free energy of micellization (ΔG°mic) indicates that the formation of micelles is a spontaneous process.[6][7] The positive enthalpy (ΔH°mic) suggests that the process is endothermic, and the large positive entropy (ΔS°mic) reveals that the micellization is predominantly entropy-driven.[6][7][8] This significant increase in entropy is primarily attributed to the release of ordered water molecules from the hydration shells of the hydrophobic alkyl chains upon their aggregation into the micellar core, a phenomenon known as the hydrophobic effect.[7][9]

Experimental Protocols

The determination of the thermodynamic properties of surfactants relies on a variety of sensitive experimental techniques. Below are detailed methodologies for the key experiments cited in the study of decylammonium chloride and its homologs.

Conductivity Measurements for CMC Determination

Conductivity is a widely used and effective method for determining the CMC of ionic surfactants.[10]

Principle: The molar conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists primarily as monomers, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind a fraction of the counterions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.[10][11]

Experimental Workflow:

-

Solution Preparation: A series of aqueous solutions of decylammonium chloride with varying concentrations are prepared using high-purity deionized water.

-

Instrumentation: A calibrated conductometer with a temperature-controlled cell is used for the measurements.[10]

-

Measurement: The specific conductivity of each solution is measured at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the molar concentration of the surfactant. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines is determined to be the critical micelle concentration.[11]

Isothermal Titration Calorimetry (ITC) for Enthalpy of Micellization

Isothermal titration calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.[8][12]

Principle: ITC measures the heat evolved or absorbed when a concentrated surfactant solution is titrated into a dilute surfactant solution (or pure solvent) in a sample cell at a constant temperature. The resulting heat changes can be used to determine the enthalpy of micellization (ΔH°mic).

Experimental Workflow:

-

Sample Preparation: A concentrated solution of decylammonium chloride (typically 10-20 times the CMC) is prepared in a syringe. The sample cell contains either pure water or a very dilute surfactant solution.

-

Instrumentation: An isothermal titration calorimeter, which consists of a reference cell, a sample cell, and an injection syringe, is used. The instrument maintains a constant temperature throughout the experiment.

-

Titration: A series of small, precise injections of the concentrated surfactant solution are made into the sample cell.

-

Heat Measurement: The instrument measures the heat change that occurs after each injection.

-

Data Analysis: The heat change per injection is plotted against the total surfactant concentration in the cell. The resulting titration curve can be analyzed to determine the CMC and the enthalpy of micellization. For n-alkylammonium chlorides, the partial molar enthalpy of the solute increases with concentration up to the CMC. The enthalpy of micelle formation is taken as the partial molar enthalpy observed at the CMC.[4][5]

Thermodynamic Relationships in Micellization

The key thermodynamic parameters of micellization are interconnected. The Gibbs free energy of micellization (ΔG°mic) is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the fundamental Gibbs-Helmholtz equation.

References

- 1. phavi.umcs.pl [phavi.umcs.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calorimetric Study of Micelle Formation of Alkylammonium Chlorides in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calorimetric Study of Micelle Formation of Alkylammonium Chlorides in Water [jstage.jst.go.jp]

- 6. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Crystal Architecture of 1-Decanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1-Decanamine hydrochloride, also known as decylammonium chloride. The following sections detail the crystallographic data, experimental methodologies employed for its characterization, and a visual representation of the scientific workflow. This document is intended to serve as a critical resource for researchers in materials science, crystallography, and pharmaceutical development, offering foundational data for further studies in areas such as polymorphism, formulation, and drug delivery.

Crystallographic Data Summary

The crystal structure of 1-Decanamine hydrochloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below. This data provides the fundamental geometric framework of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₀H₂₄ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 5.700(3) Å |

| b | 7.173(1) Å |

| c | 15.507(2) Å |

| α | 90° |

| β | 91.23(3)° |

| γ | 90° |

| Volume | 633.7(4) ų |

| Z | 2 |

Table 1: Crystallographic data for 1-Decanamine, hydrochloride. Data sourced from the work of Pinto et al. (1987) as cited in related literature.[1]

Experimental Protocols

The determination of the crystal structure of 1-Decanamine hydrochloride involved a series of precise experimental steps, from crystal growth to data analysis. The methodologies employed are standard in the field of single-crystal X-ray crystallography.

Crystal Growth

Single crystals of 1-Decanamine hydrochloride suitable for X-ray diffraction analysis are typically grown from a saturated solution. A common method involves the slow evaporation of a solvent, such as ethanol, in which the compound is dissolved. This process allows for the gradual and ordered arrangement of the molecules into a crystalline lattice.

X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is collected by a detector as the crystal is rotated. The intensity and position of these reflections are recorded, providing the raw data for structure determination. For the cited study, 975 observed reflections were used.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to obtain an initial model of the crystal structure. In the case of 1-Decanamine hydrochloride, the structure was solved using direct methods.[1] This computational technique uses statistical relationships between the reflection intensities to directly determine the phases.

Following the initial solution, the structural model is refined to best fit the experimental data. The refinement for 1-Decanamine hydrochloride was carried out using an anisotropic model.[1] This means that the thermal motion of each non-hydrogen atom is described by an ellipsoid, allowing for a more accurate representation of the electron density. The quality of the final structure is assessed by the R-value, which was 0.083 for this analysis.[1]

Visualizing the Workflow and Structural Logic

To better illustrate the process of crystal structure determination and the logical flow of the analysis, the following diagrams are provided.

References

An In-Depth Technical Guide to 1-Decanamine, Hydrochloride: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanamine, hydrochloride, a cationic surfactant, is a versatile molecule with a growing presence in various scientific and industrial domains. Its amphiphilic nature, characterized by a ten-carbon aliphatic chain and a hydrophilic amine hydrochloride head group, drives its self-assembly into micelles in aqueous solutions and facilitates its interaction with biological membranes. These properties underpin its utility in drug delivery systems, as an antimicrobial agent, and in the formation of lyotropic liquid crystals. This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, physicochemical properties, and detailed experimental protocols relevant to its application in research and development.

Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of synonyms and alternative names for this compound is provided below.

| Primary Name | Synonyms and Alternative Names |

| This compound | Decan-1-amine hydrochloride[1] |

| Decylamine hydrochloride[1] | |

| n-Decylamine hydrochloride[2] | |

| Decylammonium chloride[3] | |

| 1-Aminodecane hydrochloride | |

| Monodecylamine hydrochloride | |

| Amine 10 hydrochloride |

Physicochemical Properties

A summary of the key physicochemical properties of 1-decanamine and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value (1-Decanamine) | Value (this compound) | References |

| CAS Number | 2016-57-1 | 143-09-9 | [3][4] |

| Molecular Formula | C10H23N | C10H24ClN | [1][4] |

| Molecular Weight | 157.30 g/mol | 193.76 g/mol | [2][4] |

| Appearance | - | White to Off-White Solid | [2] |

| Melting Point | 12-15 °C | >168 °C (decomposes) | [1][4] |

| Boiling Point | 216-218 °C | - | [4] |

| Density | 0.787 g/mL | - | [4] |

| Solubility | - | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | - | 2-8°C Refrigerator | [2] |

Experimental Protocols

This section details experimental methodologies relevant to the study and application of this compound.

Synthesis of this compound

A general method for the synthesis of primary amine hydrochlorides involves the reaction of an alkyne with an amine source in the presence of a catalyst, followed by treatment with hydrochloric acid. While a specific detailed protocol for this compound was not found in the immediate search, a general patented method for synthesizing primary amine hydrochlorides from alkynes can be adapted.

Reaction Scheme:

General Procedure:

-

Catalytic Amination: In a suitable reaction vessel, the alkyne (1-decyne) is reacted with an amine source, such as ammonium formate, in the presence of a transition metal catalyst (e.g., a rhodium complex). The reaction is typically carried out in an appropriate solvent under controlled temperature and pressure.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration or other purification methods. The solvent is then removed under reduced pressure to yield the crude primary amine (1-decanamine).

-

Acidification: The crude 1-decanamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl).

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to yield the final product.

Determination of Critical Micelle Concentration (CMC)

As a surfactant, this compound forms micelles in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for applications in drug delivery and formulation.

Experimental Workflow for CMC Determination:

Methodology (Surface Tensiometry):

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the concentration of this compound.

-

The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. The concentration at which the slope changes abruptly is the CMC.

Evaluation of Antimicrobial Activity

The antimicrobial properties of this compound can be assessed using standard microbiological techniques to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Experimental Protocol for MIC Determination (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Activity Assessment:

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for cationic surfactants like this compound, particularly in their antimicrobial capacity, is believed to involve the disruption of bacterial cell membranes. While specific signaling pathway modulation by this compound is not extensively documented in the reviewed literature, a hypothetical mechanism can be proposed based on its structural and chemical properties.

Proposed Mechanism of Membrane Disruption:

-

Electrostatic Interaction: The positively charged ammonium headgroup of this compound electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.

-

Hydrophobic Interaction: The hydrophobic decyl tail then inserts into the lipid bilayer of the cell membrane.

-

Membrane Destabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Hypothetical Signaling Pathway Interaction:

The disruption of membrane integrity can indirectly affect various signaling pathways by altering the function of membrane-bound proteins, such as receptors and ion channels. Changes in membrane potential, for instance, can trigger downstream signaling cascades. However, direct interaction with and modulation of specific signaling pathways by this compound requires further investigation.

Diagram of Proposed Membrane Interaction:

References

The Octanol-Water Partition Coefficient of 1-Decanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals